Rutacultin

Description

Classification and Chemotaxonomic Context of Rutacultin

The classification of natural products is typically based on their chemical structure. Chemotaxonomy, on the other hand, uses the distribution of these chemical compounds among different organisms to inform taxonomic and phylogenetic relationships.

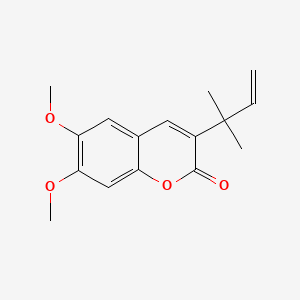

This compound belongs to the chemical class of coumarins and derivatives. foodb.cahmdb.ca Coumarins are a group of lactones that feature a 1-benzopyran-2-one (chromen-2-one) core structure. foodb.cahmdb.ca this compound, with the molecular formula C₁₆H₁₈O₄, is characterized by this fundamental coumarin (B35378) skeleton along with specific substituents. szabo-scandic.comnih.gov Its systematic name is 6,7-dimethoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one. nih.gov

This compound has been reported to occur in plants belonging to the Rutaceae family. researchgate.netresearchgate.netresearchgate.net This family, commonly known as the rue or citrus family, is a group of flowering plants typically placed in the order Sapindales. wikipedia.org The Rutaceae family is diverse, encompassing approximately 160 genera and over 1600 species, distributed across tropical and temperate regions globally. researchgate.netwikipedia.org

Specific plant species within Rutaceae where this compound has been identified include Ruta chalepensis and Helietta apiculata. nih.gov It has also been isolated from the stems of Helietta parvifolia. nih.gov Furthermore, this compound has been found in shoot-differentiating callus cultures of Ruta graveolens, another well-known species within the genus Ruta. ingentaconnect.com The genus Ruta is part of the Ruteae tribe within the Rutaceae family. researchgate.net The presence of this compound in these species contributes to the chemotaxonomic profile of the genus Ruta and the wider Rutaceae family. While primarily associated with Rutaceae, coumarins as a class are found in various plant families, but the specific substitution pattern of this compound appears to be characteristic of certain Rutaceae species.

Structure

3D Structure

Properties

CAS No. |

31526-60-0 |

|---|---|

Molecular Formula |

C16H18O4 |

Molecular Weight |

274.31 g/mol |

IUPAC Name |

6,7-dimethoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one |

InChI |

InChI=1S/C16H18O4/c1-6-16(2,3)11-7-10-8-13(18-4)14(19-5)9-12(10)20-15(11)17/h6-9H,1H2,2-5H3 |

InChI Key |

IPLJDPYEDULBAK-UHFFFAOYSA-N |

SMILES |

CC(C)(C=C)C1=CC2=CC(=C(C=C2OC1=O)OC)OC |

Canonical SMILES |

CC(C)(C=C)C1=CC2=CC(=C(C=C2OC1=O)OC)OC |

Appearance |

Solid powder |

melting_point |

103-104°C |

Other CAS No. |

31526-60-0 |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Rutacultin; |

Origin of Product |

United States |

Natural Occurrence and Botanical Sources of Rutacultin

Distribution in Ruta Species

The genus Ruta comprises approximately 40 different species, predominantly distributed in the Mediterranean region dntb.gov.ua. Several Ruta species have been investigated for their chemical composition, revealing the presence of coumarins, including rutacultin researchgate.net.

Ruta graveolens L.

Ruta graveolens, commonly known as common rue or herb-of-grace, is a well-studied species within the Ruta genus wikipedia.orgnih.gov. This compound has been identified as one of the coumarins present in R. graveolens wikipedia.orggoogle.com. Research, including studies on R. graveolens cell cultures, has confirmed the production of this compound wikipedia.orggoogle.com. One study investigating the application of elicitors like chitin (B13524) and chitosan (B1678972) in R. graveolens shoot cultures reported an increase in the quantity of this compound, among other coumarins nih.govvdoc.pub. Specifically, adding 0.01% chitin or 0.1% chitosan led to this compound concentrations of up to 287.0 µg/g dry weight nih.govvdoc.pub.

Table 1: this compound Concentration in Ruta graveolens Shoot Cultures with Elicitors

| Elicitor | Concentration (%) | This compound Concentration (µg/g DW) | Source |

| None | - | Not specified in snippet | nih.gov |

| Chitin | 0.01 | Up to 287.0 | nih.govvdoc.pub |

| Chitosan | 0.1 | Up to 287.0 | nih.govvdoc.pub |

Ruta chalepensis L.

Ruta chalepensis, also known as fringed rue, is another Ruta species where this compound has been found nih.govljmu.ac.ukplantaedb.com. Phytochemical studies on R. chalepensis have indicated the presence of various coumarins, with this compound being among them ljmu.ac.ukmdpi.com. Specifically, the roots of R. chalepensis var. latifolia have been reported to contain this compound ljmu.ac.ukacs.org.

Other Relevant Ruta Species

While R. graveolens and R. chalepensis are the most extensively studied species in terms of their coumarin (B35378) content, including this compound, other Ruta species have also been investigated. This compound has been identified in other plants of the Rutaceae family researchgate.netresearchgate.net. Although specific data on this compound occurrence in other Ruta species like Ruta montana or Ruta angustifolia is less detailed in the provided snippets, the presence of coumarins is a characteristic of the genus dntb.gov.uaresearchgate.net.

Occurrence in Other Plant Genera

Beyond the Ruta genus, this compound has also been reported in species belonging to other genera within the Rutaceae family.

Helietta apiculata

Helietta apiculata is a plant species within the Rutaceae family where this compound has been reported to occur nih.govunlp.edu.ar. The presence of this compound in Helietta apiculata has been noted in databases of natural products nih.govunlp.edu.ar.

Helietta parvifolia

Helietta parvifolia, commonly known as Baretta, is a tree native to the Lower Rio Grande Valley of Texas and northeastern Mexico, belonging to the Rutaceae family nih.govmdpi.com. This compound has been isolated from the stems of H. parvifolia nih.govmdpi.com. A study focusing on the antifungal and phytotoxic activities of compounds isolated from H. parvifolia stems identified this compound among the eight compounds isolated from the ethyl acetate (B1210297) extract nih.govmdpi.com. These isolated compounds included two coumarins and six alkaloids nih.govmdpi.com.

Table 2: Isolation of this compound from Helietta parvifolia Stems

| Plant Part | Extraction Solvent | Compounds Isolated (including this compound) | Source |

| Stems | Ethyl acetate | This compound, Pellitorine, Flindersiamine, Chalepin, 1-hydroxy-3-methoxy-10-methylacridone, 2-hydroxy-3,6,7-trimethoxyquinoline-4-carbaldehyde, Kokusagenine, Maculine | nih.govmdpi.com |

Isolation and Purification Methodologies for Rutacultin

Extraction Techniques from Plant Biomass

Extraction is the crucial first step to liberate rutacultin from the plant tissue. The choice of extraction method and solvent depends on the plant part used and the polarity of this compound.

Solvent-Based Extraction Approaches

Solvent extraction is a common method for isolating bioactive compounds from plants. The principle involves using a solvent or a mixture of solvents to dissolve the target compound from the solid plant material researchgate.net. The polarity of the solvent plays a significant role in the efficiency and selectivity of the extraction researchgate.net. For coumarins like this compound, solvents of varying polarities can be employed mdpi.com.

Research has shown that successive extractions with different solvents can be used to obtain a broader spectrum of compounds researchgate.net. For instance, in the isolation of compounds from Helietta parvifolia stems, successive extractions were performed using ethyl acetate (B1210297) and methanol (B129727) mdpi.com. These extractions were facilitated by techniques like ultrasound sonication mdpi.com. The solvents are typically evaporated under reduced pressure after extraction to obtain a concentrated extract mdpi.com.

Specialized Extraction Methods for Coumarin (B35378) Isolation

While general solvent extraction is widely used, specialized methods can be employed to enhance the isolation of coumarins. The selection of solvent is critical, with methanol, ethanol, chloroform (B151607), ethyl acetate, and petroleum ether, or combinations thereof, frequently used for coumarin extraction depending on their polarity mdpi.com. Compounds with medium polarity are often soluble in chloroform, ethyl acetate, and acetone (B3395972) mdpi.com.

Some studies on coumarins from Ruta graveolens have utilized chloroform and methanol extracts for quantitative and qualitative determination thieme-connect.de.

Chromatographic Separation Strategies

Following extraction, chromatographic techniques are essential to separate this compound from the complex mixture of compounds present in the crude extract.

Preparative High-Performance Liquid Chromatography (HPLC) for this compound Isolation

Preparative HPLC is a powerful technique used for the isolation and purification of organic compounds from complex mixtures, including natural product extracts ijrpr.com. It allows for the separation of target compounds based on their differential interactions with a stationary phase and a mobile phase ijrpr.com.

In the isolation of this compound from Helietta parvifolia stems, preparative HPLC was used for the final purification of compounds from active fractions obtained after column chromatography mdpi.com. A reversed-phase preparative HPLC system with a C18 column was employed mdpi.com. The mobile phase consisted of a gradient of methanol and water mdpi.com. Specific gradient conditions, such as increasing the percentage of methanol over time, were used to elute and isolate this compound as white crystals mdpi.com.

Table 1: Example Preparative HPLC Gradient for this compound Isolation mdpi.com

| Time (min) | Methanol (%) | Water (%) |

| 0-4 | 30-40 | 70-60 |

| 4-7 | 40-60 | 60-40 |

| 7-10 | 60-80 | 40-20 |

| 10-13 | 80 (hold) | 20 (hold) |

| 13-16 | 80-100 | 20-0 |

Preparative HPLC systems typically include a pump, autosampler, detector (such as a diode array detector), and a fraction collector to collect the purified compound mdpi.comijrpr.com.

Thin-Layer Chromatography (TLC) in Fractionation

Thin-layer chromatography (TLC) is a simple and versatile technique often used in natural product isolation for monitoring fractions obtained from other chromatographic methods and for preliminary separation researchgate.net. Fractions with similar phytochemical profiles, as visualized by TLC (e.g., under UV light or with spraying reagents), can be combined before further purification mdpi.com.

In the isolation procedure from Helietta parvifolia, TLC was used to assess fractions obtained from silica (B1680970) gel column chromatography mdpi.com. Fractions with similar profiles were combined based on their TLC behavior mdpi.com.

Column Chromatography Approaches

Column chromatography, particularly flash chromatography using silica gel, is a common method for the initial fractionation of crude plant extracts before using higher-resolution techniques like HPLC researchgate.netmdpi.com. Compounds are separated based on their polarity as they move through a stationary phase (e.g., silica gel) with the help of an eluent researchgate.net.

For the Helietta parvifolia extract, silica gel column chromatography (flash chromatography) was used to fractionate the ethyl acetate extract mdpi.com. A gradient elution system, using ethyl acetate in hexane, was employed to separate the compounds into different fractions mdpi.com. These fractions were then analyzed by TLC and combined based on their profiles mdpi.com.

Table 2: Example Silica Gel Column Chromatography Elution Gradient mdpi.com

| Eluent Composition (Ethyl Acetate in Hexane) |

| 0-100% gradient elution over 8 column volumes |

Structural Elucidation and Spectroscopic Characterization of Rutacultin

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals can be achieved, confirming the molecular structure of Rutacultin as 6,7-dimethoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one.

One-dimensional NMR spectra provide fundamental information about the chemical environment of the nuclei within the molecule.

The ¹H-NMR spectrum of this compound displays characteristic signals corresponding to its distinct structural motifs: the coumarin (B35378) core, two methoxy (B1213986) groups, and a dimethylallyl (prenyl) side chain. Aromatic protons on the coumarin ring typically appear as singlets due to their substitution pattern. The vinyl group protons of the prenyl side chain exhibit a characteristic set of coupled signals (a doublet of doublets and two doublets). The two equivalent methyl groups of the prenyl moiety appear as a sharp singlet, and the two methoxy groups also present as distinct singlets in the upfield region of the spectrum.

The ¹³C-NMR spectrum provides information on all 16 carbon atoms in the this compound molecule. The spectrum is characterized by a downfield signal for the carbonyl carbon (C-2) of the lactone ring. The aromatic and olefinic carbons resonate in the intermediate region of the spectrum, while the aliphatic carbons of the prenyl group and the methoxy carbons appear in the upfield region. Specific chemical shift assignments, obtained from literature data, are crucial for confirming the substitution pattern. scribd.comresearchgate.net

Interactive Table: 1D-NMR Data for this compound (in CDCl₃)

| ¹³C NMR Data scribd.com | Predicted ¹H NMR Data | ||

| Carbon Atom | Chemical Shift (δ, ppm) | Proton(s) | Predicted Shift (δ, ppm) |

| C-2 | 160.9 | - | - |

| C-3 | 126.9 | - | - |

| C-4 | 139.3 | H-4 | ~7.6 |

| C-4a | 112.9 | - | - |

| C-5 | 107.5 | H-5 | ~6.8 |

| C-6 | 149.3 | - | - |

| C-7 | 152.0 | - | - |

| C-8 | 100.1 | H-8 | ~6.9 |

| C-8a | 144.1 | - | - |

| C-1' | 40.5 | - | - |

| C-2' | 144.1 | H-2' | ~6.1 |

| C-3' | 112.9 | H-3'a, H-3'b | ~5.1-5.2 |

| C-4', C-5' | 28.3 | 2 x CH₃ | ~1.5 |

| 6-OCH₃ | 56.2 | OCH₃ | ~3.9 |

| 7-OCH₃ | 56.4 | OCH₃ | ~3.9 |

2D NMR experiments reveal correlations between nuclei, which is essential for assembling the molecular structure from the individual signals observed in 1D spectra. osti.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, the most significant COSY correlations would be observed within the vinyl system of the prenyl side chain, showing coupling between the H-2' proton and the two H-3' protons. The absence of other correlations confirms the isolated nature of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. osti.gov It allows for the unambiguous assignment of protonated carbons. For example, the aromatic proton signal at ~6.8 ppm would correlate with the carbon signal at 107.5 ppm (C-5), and the vinyl proton signal at ~6.1 ppm would correlate with the C-2' carbon at 144.1 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it reveals long-range correlations (typically over two or three bonds) between protons and carbons. osti.gov These correlations establish the connectivity between different fragments of the molecule. Key HMBC correlations for this compound would include:

Correlations from the singlet of the two methyl groups (H-4'/H-5') to the quaternary carbon C-1' and the olefinic carbon C-2', confirming the structure of the prenyl unit.

A critical correlation from the methyl protons (H-4'/H-5') and/or the olefinic proton H-4 to the C-3 carbon of the coumarin ring, unequivocally placing the prenyl substituent at the C-3 position.

Correlations from the methoxy protons to their respective attachment points on the aromatic ring (e.g., 6-OCH₃ protons to C-6), confirming the positions of the methoxy groups.

Mass Spectrometry (MS) Techniques in Structure Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺˙) and a series of fragment ion peaks that create a unique fingerprint for the compound. For this compound (C₁₆H₁₈O₄, Molecular Weight: 274.12 g/mol ), the EI-MS spectrum would be expected to show:

A molecular ion peak at m/z 274.

A prominent peak at m/z 259, corresponding to the loss of a methyl radical (•CH₃) from the prenyl group. This fragmentation is highly favorable as it results in a stable tertiary carbocation.

Fragmentation of the coumarin ring system, potentially through a retro-Diels-Alder reaction, leading to characteristic fragment ions.

LC-MS is a highly sensitive technique that couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is particularly useful for analyzing complex mixtures and identifying known compounds within them. semanticscholar.org Using a soft ionization technique like Electrospray Ionization (ESI), this compound is typically detected as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or other ions.

Tandem mass spectrometry (MS/MS) involves selecting a specific precursor ion (e.g., the [M+H]⁺ ion of this compound at m/z 275.13) and subjecting it to collision-induced dissociation (CID) to generate a unique set of product ions. This fragmentation pattern can be used to confirm the identity of the compound with high confidence.

Interactive Table: Predicted m/z Values for this compound Adducts in LC-MS

| Adduct | Chemical Formula | Predicted m/z |

| [M+H]⁺ | [C₁₆H₁₉O₄]⁺ | 275.1278 |

| [M+Na]⁺ | [C₁₆H₁₈O₄Na]⁺ | 297.1097 |

| [M+K]⁺ | [C₁₆H₁₈O₄K]⁺ | 313.0837 |

| [M+NH₄]⁺ | [C₁₆H₂₂NO₄]⁺ | 292.1543 |

| [M-H]⁻ | [C₁₆H₁₇O₄]⁻ | 273.1132 |

Chiroptical Spectroscopy for Stereochemical Analysis

Chiroptical spectroscopy encompasses techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) that measure the differential interaction of a molecule with left- and right-circularly polarized light. These methods are exclusively used for the analysis of chiral molecules—compounds that are non-superimposable on their mirror images and thus possess stereocenters.

An examination of the structure of this compound reveals that it contains no stereogenic centers (chiral carbons). The molecule possesses a plane of symmetry and is therefore achiral. As a result, this compound does not exhibit optical activity and will not produce a signal in chiroptical spectroscopic experiments. Consequently, these techniques are not applicable for the stereochemical analysis of this compound.

Optical Rotation Measurements

Optical rotation is a fundamental technique used to measure the extent to which a chiral compound rotates the plane of polarized light. wikipedia.org This property is a hallmark of molecules that are not superimposable on their mirror images, known as enantiomers. masterorganicchemistry.com The direction and magnitude of this rotation are characteristic of a specific chiral molecule. A substance that rotates light to the right (clockwise) is termed dextrorotatory (+), while one that rotates light to the left (counter-clockwise) is levorotatory (-). wikipedia.org

The specific rotation is a standardized measure, calculated from the observed rotation, and depends on the concentration of the solution and the path length of the polarimeter tube. masterorganicchemistry.com For this compound, a precise measurement of its specific rotation would be a crucial first step in its stereochemical analysis. This data, when compared with that of structurally related compounds, can provide preliminary evidence for its absolute configuration.

Interactive Data Table: Factors Influencing Optical Rotation

| Parameter | Description | Impact on Measurement |

| Wavelength of Light | Typically, the sodium D-line (589 nm) is used, but other wavelengths can offer enhanced sensitivity. | The magnitude and sometimes the sign of the rotation can change with wavelength. |

| Temperature | Measurements are usually conducted at a standard temperature, such as 20°C or 25°C. | Temperature can affect the conformation of the molecule and the solvent density, thereby influencing the observed rotation. |

| Solvent | The choice of solvent can significantly impact the measured optical rotation. | Solvent-solute interactions can alter the conformation of the chiral molecule, leading to different rotational values. |

| Concentration | The observed rotation is directly proportional to the concentration of the chiral substance in the solution. wikipedia.org | Higher concentrations generally produce larger, more easily measured rotations. |

Note: Specific experimental optical rotation data for this compound is not available in the cited literature. The table provides a general overview of the parameters that would be critical in such a measurement.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. ru.nl This technique is particularly valuable for studying the stereochemical features of molecules, including the absolute configuration of stereocenters and the conformational properties of the molecule in solution. ru.nl

A CD spectrum provides information about the electronic transitions within the molecule, and the sign and intensity of the CD bands (known as Cotton effects) are highly sensitive to the molecule's three-dimensional structure. For a coumarin derivative like this compound, CD spectroscopy could reveal important structural details related to the orientation of the substituents on the chromen-2-one core.

Note: Specific experimental circular dichroism data for this compound is not available in the cited literature.

Complementary Spectroscopic and Analytical Methods

In addition to chiroptical methods, other spectroscopic techniques are essential for the complete structural elucidation of a compound. UV-Vis and IR spectroscopy provide valuable information about the electronic and vibrational properties of the molecule, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. uobabylon.edu.iq This absorption corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum can provide information about the presence of chromophores, which are the parts of a molecule that absorb light.

For this compound, which contains a coumarin nucleus, the UV-Vis spectrum is expected to show characteristic absorption bands related to the conjugated π-electron system of this heterocyclic scaffold. researchgate.net The position and intensity of these absorption maxima (λmax) can be influenced by the nature and position of the substituents on the coumarin ring.

Interactive Data Table: Expected UV-Vis Absorption for Coumarin Derivatives

| Electronic Transition | Typical Wavelength Range (nm) | Description |

| π → π | 250 - 400 nm | These are typically strong absorptions arising from the conjugated system of the coumarin ring. |

| n → π | 300 - 500 nm | These are generally weaker absorptions involving the non-bonding electrons of the oxygen atoms. |

Note: Specific experimental UV-Vis spectral data for this compound is not available in the cited literature. The table presents generalized data for coumarin derivatives.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. masterorganicchemistry.com An IR spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to particular functional groups. pressbooks.pub

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the various functional groups present in its structure. This would include stretching vibrations for the C=O of the lactone ring, C=C of the aromatic and vinyl groups, and C-O of the methoxy and ether linkages.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Type of Vibration | Expected Wavenumber (cm-1) |

| Lactone C=O | Stretch | ~1720-1740 |

| Aromatic C=C | Stretch | ~1600 and ~1475 |

| Vinyl C=C | Stretch | ~1640 |

| C-O-C (ether) | Stretch | ~1270 and ~1050 |

| =C-H (aromatic) | Stretch | ~3030 |

| =C-H (vinyl) | Stretch | ~3080 |

| -C-H (aliphatic) | Stretch | ~2850-2960 |

Note: Specific experimental IR spectral data for this compound is not available in the cited literature. The table provides typical wavenumber ranges for the expected functional groups. pressbooks.publibretexts.org

Biosynthetic Pathways of Rutacultin

Precursor Compounds and Metabolic Origins

The structural complexity of rutacultin suggests a convergent biosynthetic pathway involving building blocks derived from different primary metabolic routes.

Role of the Shikimate Pathway in Coumarin (B35378) Biosynthesis

The shikimate pathway is a crucial route in plants and microorganisms for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and various phenolic compounds, including coumarins. nih.govdokumen.pub This pathway begins with the condensation of phosphoenolpyruvic acid (PEP) from glycolysis and D-erythrose-4-phosphate from the pentose (B10789219) phosphate (B84403) cycle, leading to the formation of shikimic acid and subsequently chorismic acid. dokumen.pub Chorismic acid serves as a key branch point for the synthesis of aromatic amino acids. dokumen.pub Coumarins are considered shikimate-derived metabolites formed through the deamination of phenylalanine to trans-hydroxycinnamic acid. neu.edu.tr Isomerization of the double bond to the cis-form, often catalyzed by light, is followed by lactonization to yield the basic coumarin structure (benzo-α-pyrone). neu.edu.tr While the core coumarin skeleton of this compound originates from the shikimate pathway, the dimethoxy substitutions and the isoprenoid side chain are introduced through subsequent modifications.

Involvement of Acetate (B1210297) Pathways in Isoprenoid Chain Formation

The isoprenoid chain present in this compound is typically derived from acetate pathways. In plants, isoprenoids are synthesized via two main pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (MEP) pathway. These pathways produce isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks of isoprenoids. While the specific acetate pathway contributing to the isoprenoid chain in this compound is not explicitly detailed in the search results, the involvement of acetate-derived units is characteristic of isoprenoid biosynthesis. dokumen.pub The attachment of this isoprenoid unit to the coumarin core is a key step in the biosynthesis of prenylated coumarins like this compound.

Enzymatic Steps and Biotransformations Leading to this compound Synthesis

The conversion of primary metabolites into this compound involves a series of enzymatic reactions and biotransformations. Following the formation of the coumarin core via the shikimate pathway, hydroxylation and methylation steps are required to introduce the methoxy (B1213986) groups at positions 6 and 7 of the chromen-2-one structure. The prenylation step, involving the attachment of the isoprenoid chain derived from acetate pathways, is catalyzed by prenyltransferases. These enzymes facilitate the regioselective alkylation of the coumarin scaffold. While specific enzymes directly involved in each step of this compound biosynthesis are not detailed in the provided snippets, studies on coumarin biosynthesis in Ruta graveolens have identified several coumarin metabolites, including this compound, suggesting the presence of the necessary enzymatic machinery within this plant species. nih.govingentaconnect.com Biotransformation studies using hairy root cultures of Ruta graveolens have demonstrated the potential for enzymatic modifications, such as methylation, oxidation, hydroxylation, glycosylation, reduction, isomerization, and esterification, which could be relevant to the later stages of this compound synthesis or the modification of related compounds. researchgate.net

Modulation of this compound Biosynthesis in Plant Cell Cultures

Plant cell culture systems offer a valuable platform for studying and enhancing the production of secondary metabolites like this compound. nih.govbiocyclopedia.com The biosynthesis of these compounds in vitro can be influenced by various factors, including the culture medium composition, plant growth regulators, and the application of elicitors. scribd.com

Elicitor-Induced Production Enhancement (e.g., Benzothiadiazole, Saccharin)

Elicitors, both biotic and abiotic, can induce plant defense responses and stimulate the biosynthesis of secondary metabolites. Studies on Ruta graveolens have investigated the effects of elicitors such as benzothiadiazole (BTH) and saccharin (B28170) on the accumulation of various coumarins and alkaloids. nih.govresearchgate.netresearchgate.net While BTH and saccharin have been reported to increase the production of other coumarins, such as furanocoumarins (bergapten, isopimpinelin, pinnarin, psoralen, and xanthotoxin) and furoquinolone alkaloids in R. graveolens shoots, their specific impact on this compound production has also been noted. nih.govresearchgate.net Research indicates that these elicitors can significantly influence the metabolic profile of R. graveolens cultures, leading to enhanced accumulation of certain compounds, including this compound in some cases. nih.govphcog.com

Here is a table summarizing findings on elicitor effects on Ruta graveolens metabolites, including this compound where reported:

| Elicitor | Concentration | Metabolite(s) with Increased Production | Reference |

| Benzothiadiazole | Tested concentrations | Furanocoumarins, Furoquinolone alkaloids, Bergapten, Isopimpinelin, Pinnarin, Psoralen, Xanthotoxin, this compound | nih.govresearchgate.net |

| Saccharin | Tested concentrations | Bergapten, Isopimpinelin, Pinnarin, Psoralen, Xanthotoxin, this compound | nih.govresearchgate.netresearchgate.netphcog.com |

Note: The table indicates that this compound production was reported to be influenced by these elicitors in the cited studies, alongside other compounds.

In Vitro Plant Tissue and Cell Culture Systems for Metabolite Accumulation

In vitro plant tissue and cell culture systems, including callus cultures, cell suspension cultures, and hairy root cultures, have been explored for the production of secondary metabolites found in Ruta graveolens, including this compound. ingentaconnect.comnih.govbiocyclopedia.comnepjol.infojphytolres.orgresearchgate.netpravara.ind-nb.infothieme-connect.comresearchgate.netscispace.com These systems offer advantages such as controlled production independent of geographical and climatic factors, and the potential to produce novel compounds not found in the parent plant. nih.govbiocyclopedia.com this compound has been isolated from suspension cultures of Ruta graveolens. nepjol.infoscispace.com Studies comparing different in vitro culture types of R. graveolens have shown variations in the accumulation levels of different coumarins, including this compound. ingentaconnect.comresearchgate.netresearchgate.net For instance, research comparing hairy root and shoot cultures of R. graveolens found that the level of this compound, among other coumarins, was approximately twofold higher in hairy root cultures than in shoot cultures. researchgate.net

Here is a table illustrating the detection or isolation of this compound in different Ruta graveolens in vitro culture systems:

| Culture System | This compound Detection/Isolation | Reference |

| Suspension Culture | Isolated | nepjol.infoscispace.com |

| Shoot-differentiating callus | Main, dominating fraction | ingentaconnect.com |

| Hairy Root Culture | Present, approximately twofold higher than shoot cultures | researchgate.net |

| In vitro Shoot Culture | Present | researchgate.netresearchgate.net |

These findings highlight the potential of utilizing specific in vitro culture techniques and elicitation strategies to optimize the production of this compound.

Chemical Synthesis and Derivatization of Rutacultin Analogues

Synthetic Routes for Rutacultin Core Structure and its Isoprenoid Side Chain

The core structure of this compound is a coumarin (B35378), specifically a 2H-1-benzopyran-2-one with methoxy (B1213986) substitutions. General synthetic strategies for coumarins often involve the Perkin reaction, the Pechmann condensation, or the Knoevenagel condensation. While specific total synthesis routes for this compound itself were not detailed in the search results, the coumarin scaffold is a common synthetic target.

The isoprenoid side chain in this compound is a 3-(1,1-dimethylallyl) group. Isoprenoid units are derived biosynthetically from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via pathways like the mevalonate (B85504) (MVA) or 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways. mdpi.comnih.gov Synthetic routes to introduce isoprenoid chains onto aromatic systems can involve alkylation reactions. The precise synthetic incorporation of the 3-(1,1-dimethylallyl) side chain onto the coumarin core to form this compound would typically involve specific reaction conditions tailored to achieve the correct regioselectivity and structure.

Semisynthesis of this compound Derivatives and Analogs

Semisynthesis involves using a naturally occurring compound as a starting material and chemically modifying it to produce derivatives or analogues. This compound, being a natural product isolated from Ruta and Helietta species, can serve as a starting point for semisynthetic modifications. nih.govhmdb.ca While detailed procedures for the semisynthesis of this compound derivatives were not extensively described, the general approach would involve chemical reactions targeting specific functional groups on the this compound molecule, such as the methoxy groups, the coumarin ring system, or the double bond in the isoprenoid side chain.

Studies on other natural products, such as withanolides and betulin, demonstrate the principle of semisynthesis to create a library of derivatives for SAR studies. researchgate.netnih.gov These processes often involve reactions like esterification, etherification, oxidation, reduction, or the introduction of new functional groups. For this compound, semisynthesis could explore modifications to the methoxy positions, alterations of the coumarin lactone ring, or changes to the structure or saturation of the isoprenoid side chain.

Structure-Activity Relationship (SAR) Studies of Synthetic Analogues

Structure-Activity Relationship (SAR) studies aim to understand how variations in chemical structure affect the biological activity of a compound. For this compound and its analogues, SAR studies would involve synthesizing or isolating compounds with structural differences and evaluating their activities in relevant assays. mdpi.combiorxiv.org

Research on coumarin analogues from Rutaceae plants, including those bearing a 3-dimethylallyl moiety, has indicated the importance of this group for certain biological activities. researchgate.net For instance, studies on antiproliferative activity of coumarin compounds from Boenninghausenia japonica and Ruta graveolens suggested that the presence of a 3-dimethylallyl moiety was important for potent activity. researchgate.net

SAR studies often involve systematic modifications to different parts of the molecule:

Modifications to the Coumarin Core: Alterations to the oxygenation pattern (e.g., changing or removing methoxy groups), substitutions at different positions of the aromatic ring, or modifications to the lactone ring.

Modifications to the Isoprenoid Side Chain: Changes in the length, branching, or degree of saturation of the isoprenoid chain, or replacement with different lipophilic or polar groups.

Introduction of New Functional Groups: Adding halogens, hydroxyls, amines, or other functionalities to various positions on the molecule.

By synthesizing and testing a series of analogues, researchers can identify key structural features responsible for activity and optimize the properties of the compounds. While specific detailed SAR data for this compound analogues was not extensively available in the search results, the general principles of coumarin SAR, particularly concerning isoprenoid substitutions, are relevant. researchgate.net

Biotechnological Approaches for Rutacultin Production

Plant Tissue Culture and Callus Systems for In Vitro Production

Plant tissue culture, involving the aseptic cultivation of plant cells, tissues, and organs, serves as a significant biotechnological approach for producing secondary metabolites like rutacultin. nih.govbiocyclopedia.comebsco.com This method allows for the production of high-value bioactive phytoconstituents, particularly when the source plant is difficult to cultivate, has a long growth period, or yields low metabolite concentrations. nih.gov

Callus culture, a fundamental technique within plant tissue culture, involves growing an undifferentiated mass of cells from plant explants on a semi-solid medium containing essential nutrients and hormones. nih.govslideshare.net This disorganized aggregate of cells can be induced to proliferate and, under suitable conditions, produce secondary metabolites. slideshare.net Suspension cultures, derived from callus dispersed in a liquid medium, are also widely used for studying and producing bioactive secondary metabolites due to their relatively faster growth. nih.gov

Research has shown the potential of Ruta graveolens cell cultures for producing this compound. This compound has been isolated from suspension cultures of Ruta graveolens. nepjol.infoscispace.comhec.gov.pk This highlights the capability of in vitro systems to produce compounds, including novel ones like this compound, that may not be readily found in the intact plant. biocyclopedia.comhec.gov.pk

Elicitation, the process of inducing secondary metabolite production by exposing plant tissues to stress factors or signaling molecules, can be applied in plant tissue and callus cultures to enhance the accumulation of desired compounds. nih.govmdpi.comirispublishers.com Studies on Ruta graveolens shoots cultivated in vitro have demonstrated that the application of elicitors like chitin (B13524) and chitosan (B1678972) can significantly increase the concentrations of various coumarins, including this compound. nih.govresearchgate.net For instance, adding 0.01% chitin resulted in a this compound concentration of up to 287.0 µg/g dry weight, while a higher concentration of chitosan (0.1%) also induced a similar increase. nih.govresearchgate.net

The optimization of culture conditions, including the type and concentration of plant growth regulators, is crucial for successful callus formation and metabolite production. nih.govjabonline.in Different hormonal combinations can influence callus induction rates, growth, and the accumulation of specific compounds. nih.govjabonline.in

Genetic Engineering and Transgenic Plant Systems for Enhanced this compound Accumulation

Genetic engineering offers powerful strategies to manipulate the biosynthetic pathways of plants to enhance or modify the production of specific compounds, including secondary metabolites like this compound. nih.govresearchgate.netebsco.com This involves introducing, modifying, or silencing genes involved in the biosynthesis, regulation, or transport of these metabolites. nih.govresearchgate.netnih.gov

Transgenic plant systems, created through genetic transformation, can serve as platforms for enhanced this compound accumulation. pravara.in While information specifically on transgenic plants engineered solely for this compound production is limited in the provided context, the principles of genetic engineering in plants for secondary metabolite enhancement are well-established. Agrobacterium-mediated transformation is a common method for introducing foreign genes into the plant genome. ebsco.comresearchgate.netebsco.com This technique has been explored in Ruta graveolens to establish transformed cultures. researchgate.netresearchgate.net

Hairy root cultures, induced by transformation with Agrobacterium rhizogenes, are a type of transgenic system that can exhibit stable and high productivity of secondary metabolites under hormone-free conditions. nih.govwindows.net Studies on hairy root cultures of Ruta graveolens have shown higher levels of certain coumarins, such as pinnarin and this compound, compared to shoot cultures. slpk.sk Specifically, the level of this compound was found to be approximately twofold higher in hairy roots than in shoot cultures. slpk.sk This suggests that genetic transformation leading to hairy root development can be a viable approach for improving this compound yield.

Genetic engineering can involve the overexpression of genes in the biosynthetic pathway, the introduction of transcription factors that regulate the pathway, or the modification of transport mechanisms to enhance the accumulation of the desired metabolite. researchgate.netnih.gov The stability of the introduced genetic information and its impact on metabolite production are key considerations in developing transgenic systems for secondary metabolite production. researchgate.netwindows.net

Advanced Research Perspectives and Future Directions in Rutacultin Studies

Comprehensive Metabolomics and Metabolite Profiling Studies for Biological Context

Comprehensive metabolomics and metabolite profiling studies are crucial for understanding the complete set of small-molecule metabolites within a biological system where rutacultin is present. These studies can provide insights into the metabolic pathways involved in this compound biosynthesis and accumulation, as well as its potential influence on other metabolic processes in the plant. Research on Ruta graveolens and Ruta chalepensis has already utilized metabolite profiling to identify various coumarins, including this compound, and study their accumulation under different conditions, such as in the presence of abiotic elicitors or in different plant tissues and culture systems. nih.govresearchgate.netresearchgate.net Future studies could expand on this by using more advanced metabolomics platforms to quantify a wider range of metabolites and correlate their levels with this compound concentration and specific biological states or responses. This could involve studying this compound's role in plant defense mechanisms, stress responses, or developmental processes. Metabolomics can also be applied to biological systems interacting with this compound, such as in studies investigating its effects on microorganisms or other organisms, to understand the metabolic changes induced by the compound.

Discovery of Novel Biological Targets and Elucidation of Molecular Mechanisms of Action

Identifying the specific biological targets of this compound and elucidating its molecular mechanisms of action are critical steps for understanding its potential therapeutic or ecological roles. While some studies have explored the general biological activities of extracts containing this compound, such as anthelmintic and antifungal effects, the precise molecular targets of this compound itself often remain to be determined. mdpi.commdpi.comosti.gov Future research should focus on:

Activity-Based Protein Profiling (ABPP): Using chemical probes based on this compound to identify proteins that it interacts with covalently.

Thermal Proteome Profiling (TPP): Assessing changes in protein thermal stability upon binding with this compound on a proteome-wide scale.

Genetic Screens: Utilizing genetic approaches in model organisms to identify genes and pathways that mediate the effects of this compound.

Detailed Enzymatic or Receptor Binding Assays: Experimentally validating the interactions predicted by in silico methods and quantifying binding affinities.

Cellular Assays: Investigating the downstream effects of this compound binding on cellular signaling pathways and biological processes.

Understanding the molecular mechanisms will provide a foundation for assessing this compound's potential as a lead compound for drug development or other applications.

Development of Sustainable Production Methods for this compound

The sustainable production of this compound is important, especially if it shows promise for commercial applications. This compound has been found in plant cell cultures of Ruta graveolens, indicating the potential for in vitro production methods. researchgate.netnih.govaltibri.edu.pkwikipedia.org Plant cell culture systems offer a potential renewable source of valuable natural compounds, independent of geographical and climatic factors. nih.gov Various approaches, such as callus, suspension, and immobilized cell cultures, can be employed. nih.gov Genetic transformation techniques, such as using Agrobacterium rhizogenes to induce hairy root cultures, have shown promise for enhancing the production of secondary metabolites in Ruta species. nih.govresearchgate.netcabidigitallibrary.org

Future research in this area should focus on:

Optimization of Plant Cell Culture Conditions: Investigating nutrient media composition, growth regulators, light, and temperature to maximize this compound yield in vitro.

Elicitation Strategies: Exploring the use of abiotic or biotic elicitors to stimulate this compound biosynthesis in cultured cells. Studies have shown that elicitors like benzothiadiazole and saccharin (B28170) can increase the production of coumarins, including this compound, in Ruta graveolens shoots. nih.gov

Bioreactor Technology: Scaling up this compound production using bioreactors for large-scale cultivation of high-yielding cell lines. nih.govthieme-connect.com

Metabolic Engineering: Applying genetic engineering techniques to manipulate the biosynthetic pathway of this compound in plants or microorganisms to enhance its production. nih.gov

Exploration of Alternative Plant Sources: Investigating other plant species that contain this compound for their potential as sustainable sources. nih.govunlp.edu.arnih.govmdpi.com

Developing efficient and sustainable production methods is crucial for the economic viability and environmental friendliness of obtaining this compound.

Further Elucidation of Undetermined Stereochemistry and Absolute Configuration

Future studies should employ advanced spectroscopic and crystallographic techniques, such as:

Chiral Chromatography: Separating enantiomers or diastereomers if this compound exists as a mixture.

Optical Rotation and Electronic Circular Dichroism (ECD) Spectroscopy: Experimentally determining the absolute configuration by analyzing the interaction of this compound with polarized light.

X-ray Crystallography: If crystals of this compound can be obtained, X-ray diffraction can provide definitive information about its solid-state structure, including stereochemistry.

Advanced NMR Techniques: Utilizing techniques like Nuclear Overhauser Effect (NOE) spectroscopy to determine relative stereochemistry.

A full understanding of this compound's stereochemistry is vital because the biological activity of a chiral compound can be highly dependent on its absolute configuration.

Compound Names and PubChem CIDs

Q & A

Q. What analytical techniques are recommended for characterizing Rutacultin’s purity and structural integrity?

Answer: this compound’s purity and structural validation require a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming its coumarin backbone and substituent positions, while High-Performance Liquid Chromatography (HPLC) ensures purity by quantifying impurities. Mass spectrometry (MS) further corroborates molecular weight and fragmentation patterns. For reproducibility, experimental protocols must detail solvent systems, calibration standards, and instrument parameters (e.g., column type, flow rate) . Reference data from Ruta graveolens-derived isolates should be cross-checked to validate findings .

Q. How can researchers design initial bioactivity screenings for this compound?

Answer: Initial bioactivity screenings should employ in vitro assays targeting mechanisms relevant to this compound’s known coumarin derivatives, such as anticoagulant or anti-inflammatory pathways. For example:

- Enzyme inhibition assays : Measure IC₅₀ values against cyclooxygenase-2 (COX-2) or xanthine oxidase.

- Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity via MTT or resazurin-based methods. Experimental controls must include positive (e.g., warfarin for anticoagulation) and negative (solvent-only) groups. Dose-response curves should span 3–5 log concentrations to capture threshold effects .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological data on this compound?

Answer: Discrepancies in pharmacological outcomes (e.g., conflicting IC₅₀ values) often arise from variability in compound sourcing, assay conditions, or model systems. To address this:

- Comparative meta-analysis : Aggregate data from peer-reviewed studies, normalizing variables such as solvent type (e.g., DMSO vs. ethanol) and cell passage number.

- Dose standardization : Re-evaluate activity using a unified purity threshold (e.g., ≥95% by HPLC) and pharmacodynamic parameters (e.g., exposure time, temperature).

- Mechanistic studies : Use RNA sequencing or proteomics to identify off-target interactions that may explain divergent results .

Q. How can this compound’s pharmacokinetic (PK) profile be optimized for in vivo studies?

Answer: Improving this compound’s bioavailability requires addressing its low solubility and metabolic instability. Methodological approaches include:

- Formulation strategies : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility.

- PK parameterization : Conduct pilot studies in rodent models to calculate clearance rates, volume of distribution, and half-life using LC-MS/MS plasma analysis.

- Prodrug design : Introduce ester or glycoside moieties to slow hepatic metabolism. Experimental designs should follow PICOT criteria (Population, Intervention, Comparison, Outcome, Time) to ensure translational relevance .

Q. What experimental frameworks are suitable for studying this compound’s interactions with protein targets?

Answer: Protein interaction studies demand multi-modal validation:

- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd).

- Structural analysis : X-ray crystallography or cryo-EM to resolve binding site conformations.

- Computational modeling : Molecular docking (e.g., AutoDock Vina) paired with molecular dynamics simulations to predict stable complexes. Data must be cross-validated with mutagenesis studies to confirm critical residues .

Methodological Considerations

- Data Contradiction Analysis : Use funnel plots or Egger’s regression to detect publication bias in meta-analyses .

- Reproducibility : Adhere to Beilstein Journal guidelines for experimental documentation, including raw spectral data and statistical codes .

- Ethical Compliance : Ensure animal studies follow ARRIVE 2.0 guidelines for reporting in vivo experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.